molecular formula C13H12N6O2 B7784477 [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-2-(4-pyridinyl)-, ethyl ester CAS No. 120564-73-0

[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-2-(4-pyridinyl)-, ethyl ester

Cat. No.: B7784477
CAS No.: 120564-73-0
M. Wt: 284.27 g/mol
InChI Key: AMHAYPKQEGUUHP-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-2-(4-pyridinyl)-, ethyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique triazolopyrimidine structure, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-2-(4-pyridinyl)-, ethyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives with altered biological activities.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, leading to new compounds with potentially different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-2-(4-pyridinyl)-, ethyl ester is explored for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazolo[1,5-a]pyrimidine derivatives: These compounds share the core triazolopyrimidine structure but differ in their functional groups.

    Pyridine derivatives: Compounds with a pyridine ring that exhibit similar biological activities.

Uniqueness

What sets [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-2-(4-pyridinyl)-, ethyl ester apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 7-amino-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2/c1-2-21-12(20)9-7-16-13-17-11(18-19(13)10(9)14)8-3-5-15-6-4-8/h3-7H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHAYPKQEGUUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)C3=CC=NC=C3)N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901142834
Record name Ethyl 7-amino-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120564-73-0
Record name Ethyl 7-amino-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120564-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-amino-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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